![molecular formula C13H13N5S4 B4535556 2,6-bis{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyridine](/img/structure/B4535556.png)
2,6-bis{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyridine
Description
The compound "2,6-bis{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyridine" belongs to a class of chemicals that combine pyridine and thiadiazole groups. These compounds are of interest due to their potential in various fields, including coordination chemistry, materials science, and potentially pharmacology, owing to the unique properties imparted by the pyridine and thiadiazole moieties.
Synthesis Analysis
The synthesis of complex molecules like "2,6-bis{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyridine" generally involves multi-step reactions, starting from simple precursors. Techniques such as condensation reactions, nucleophilic substitutions, and the use of catalysts are common. For example, the preparation of similar bis-pyridine and thiadiazole derivatives involves building the core structure followed by the introduction of substituents through selective reactions (Boča, Jameson, & Linert, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques (NMR, IR, MS) and X-ray crystallography. The structure influences the compound's chemical reactivity and interaction with other molecules. For instance, the presence of thiadiazole and pyridine rings can enhance binding with metal ions, leading to interesting coordination complexes (Horikoshi & Mochida, 2006).
properties
IUPAC Name |
2-methyl-5-[[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-2-yl]methylsulfanyl]-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S4/c1-8-15-17-12(21-8)19-6-10-4-3-5-11(14-10)7-20-13-18-16-9(2)22-13/h3-5H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOMPOVVDQUWCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NC(=CC=C2)CSC3=NN=C(S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis-(5-methyl-(1,3,4)thiadiazol-2-ylsulfanylmethyl)-pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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